molecular formula C16H12N4O6 B3020795 Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 866050-48-8

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B3020795
CAS RN: 866050-48-8
M. Wt: 356.294
InChI Key: WIOWEACCYSXJDY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a nitrophenyl group attached, which is a functional group consisting of a phenyl ring bonded to a nitro group. It also contains a carboxylate ester functional group, which is often involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The exact structure would be determined by various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The compound, due to its functional groups, could be involved in a variety of chemical reactions. For instance, the carboxylate group could participate in esterification or hydrolysis reactions. The nitro group could be reduced to an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could be determined using various analytical techniques .

Scientific Research Applications

Synthesis Methods

This compound is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . The synthesis methods of these compounds are diverse and have been studied extensively .

Reactivity of Substituents

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of this compound has been a subject of study . Understanding these reactivities can help in the design and synthesis of new compounds with desired properties.

Biological Applications

Pyrimido[4,5-d]pyrimidines, including this compound, have significant biological applications . They have been applied on a large scale in the medical and pharmaceutical fields .

Diuretic Agents

Some pyrimido[4,5-d]pyrimidines have been used as diuretic agents . This suggests potential applications of this compound in the treatment of conditions like hypertension and edema.

Antitumor Activities

This compound has shown high potency in in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines . This suggests its potential use in cancer treatment.

Neuroprotection and Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have been studied for their neuroprotection and anti-inflammatory activity on human microglia and neuronal cell model . This suggests potential applications in the treatment of neurodegenerative diseases.

Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests a wide range of potential applications in the medical field.

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes.

Mode of Action

The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is based on studies of similar compounds, which have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound potentially affects several biochemical pathways. It may act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied using various assays, including cell viability assay (mtt), elisa, qrt-pcr, western blotting, and molecular docking .

Result of Action

The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name

ethyl 7-(3-nitrophenyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6/c1-2-26-15(22)10-7-11(8-4-3-5-9(6-8)20(24)25)17-13-12(10)14(21)19-16(23)18-13/h3-7H,2H2,1H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOWEACCYSXJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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